molecular formula C11H20NO2P B2407498 N-(2-Dimethylphosphorylcyclohexyl)prop-2-enamide CAS No. 2411241-24-0

N-(2-Dimethylphosphorylcyclohexyl)prop-2-enamide

Cat. No.: B2407498
CAS No.: 2411241-24-0
M. Wt: 229.26
InChI Key: ZKHZLRJPAYGEKW-UHFFFAOYSA-N
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Description

N-(2-Dimethylphosphorylcyclohexyl)prop-2-enamide is an organic compound with a unique structure that includes a phosphoryl group attached to a cyclohexyl ring and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylphosphorylcyclohexyl)prop-2-enamide typically involves the reaction of a cyclohexylamine derivative with a phosphorylating agent, followed by the introduction of the prop-2-enamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylphosphorylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized under specific conditions.

    Reduction: The enamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-Dimethylphosphorylcyclohexyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(2-Dimethylphosphorylcyclohexyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The enamide group may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxypropyl)methacrylamide: Used in drug delivery systems and hydrogels.

    N-(2,2-Dimethoxyethyl)prop-2-enamide: Known for its use in polymer chemistry.

    N-(1,1-Dimethyl-3-oxobutyl)acrylamide: Utilized in various industrial applications.

Uniqueness

N-(2-Dimethylphosphorylcyclohexyl)prop-2-enamide is unique due to its combination of a phosphoryl group and an enamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-dimethylphosphorylcyclohexyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO2P/c1-4-11(13)12-9-7-5-6-8-10(9)15(2,3)14/h4,9-10H,1,5-8H2,2-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHZLRJPAYGEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCCC1NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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